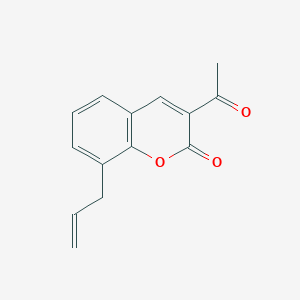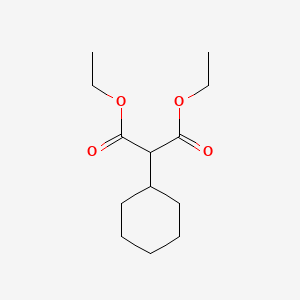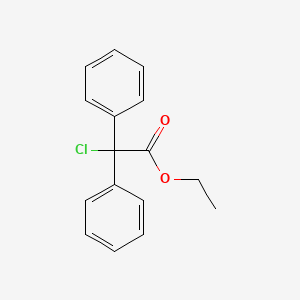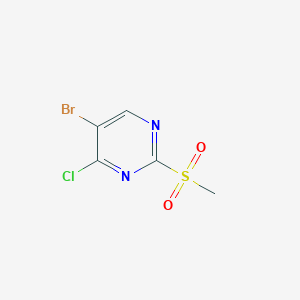
Chlorhydrate de 2-(2-chloroéthyl)pyridine
Vue d'ensemble
Description
2-(2-Chloroethyl)pyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a pyridine derivative where a chloroethyl group is attached to the second position of the pyridine ring. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Applications De Recherche Scientifique
2-(2-Chloroethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy due to its alkylating properties.
Mécanisme D'action
Target of Action
It is known that 2-(2-chloroethyl)pyridine, a similar compound, is an alkylating agent . Alkylating agents typically target DNA molecules in cells, causing damage and preventing the DNA from dividing and producing new cells.
Mode of Action
As an alkylating agent, 2-(2-Chloroethyl)pyridine hydrochloride likely interacts with its targets by transferring an alkyl group to the DNA molecule. This process can result in the formation of cross-links within the DNA structure, leading to DNA damage and preventing DNA replication .
Biochemical Pathways
The alkylating action can lead to DNA damage, triggering cellular responses to repair the damage or initiate cell death if the damage is too severe .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloroethyl)pyridine hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . For instance, it is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)pyridine hydrochloride typically involves the reaction of 2-vinylpyridine with hydrochloric acid and chlorine. The process can be summarized as follows:
Starting Materials: 2-vinylpyridine, hydrochloric acid, chlorine.
Reaction Conditions: The reaction is carried out under an inert atmosphere at a temperature range of 0-5°C.
Procedure: Chlorine gas is bubbled through a solution of 2-vinylpyridine in hydrochloric acid. The reaction mixture is then stirred for several hours, followed by the addition of water to precipitate the product.
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloroethyl)pyridine hydrochloride involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azidoethylpyridine, thiocyanatoethylpyridine, and methoxyethylpyridine.
Oxidation: Pyridine N-oxides.
Reduction: Ethylpyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethyl)pyridine: Similar structure but without the hydrochloride group.
2-(Chloromethyl)pyridine: Contains a chloromethyl group instead of a chloroethyl group.
2-(2-Bromoethyl)pyridine: Contains a bromoethyl group instead of a chloroethyl group.
Uniqueness
2-(2-Chloroethyl)pyridine hydrochloride is unique due to its specific reactivity and applications. The presence of the chloroethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its hydrochloride form enhances its solubility and stability, which is advantageous in various industrial and research applications .
Propriétés
IUPAC Name |
2-(2-chloroethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZKIFBRVWUSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195093 | |
| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4226-37-3 | |
| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4226-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)

![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)










